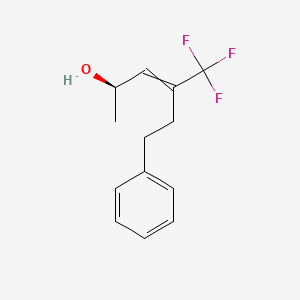

(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

821799-27-3 |

|---|---|

Molecular Formula |

C13H15F3O |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |

InChI |

InChI=1S/C13H15F3O/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6,9-10,17H,7-8H2,1H3/t10-/m1/s1 |

InChI Key |

ZWDXIIZVEZJWEW-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O |

Canonical SMILES |

CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Scientific Research Applications

Fungicidal Properties

Recent patents highlight the compound's potential as a fungicide. It is part of active compound combinations that demonstrate efficacy in controlling harmful microorganisms, especially fungi, which is crucial for crop protection and material preservation. These formulations often include (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol combined with other fungicidal agents to enhance their effectiveness against a broad spectrum of fungal pathogens .

Anticancer Activity

The compound has shown promise in medicinal chemistry, particularly in anticancer research. Studies have indicated that derivatives of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally related to (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol have been evaluated for their anticancer properties, demonstrating growth inhibition percentages ranging from 51% to 86% across different cell lines .

Synthesis and Characterization

The synthesis of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has been explored through various catalytic processes, including asymmetric allylation reactions that yield high enantiomeric excesses. The optimization of reaction conditions has led to improved yields and selectivity, making it a viable candidate for further development in both agricultural and pharmaceutical applications .

Case Study 1: Fungicidal Efficacy

In a controlled study, formulations containing (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol were tested against common fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its potential as an effective fungicide .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer potential of derivatives related to (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The compounds were tested against several cancer cell lines, including OVCAR-8 and NCI-H40. The results showed promising activity with growth inhibition rates exceeding 75%, indicating the need for further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol ()

- Key differences :

- Replaces the phenyl group with a methylcyclohexenyl substituent.

- Lacks the trifluoromethyl group; instead, it has a methyl group at C6.

- Methyl groups are less polar than -CF₃, leading to lower lipophilicity (logP ~2.1 vs. estimated ~3.5 for the target compound) .

Fluorinated Aromatic Compounds

(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

- Key differences: Chromenone core (cyclic ketone) vs. linear alkenol. Fluorine atoms on the aromatic ring instead of -CF₃.

- Impact: Fluorine substituents increase electronegativity but lack the steric and electronic effects of -CF₃. The chromenone scaffold may enhance rigidity and binding affinity in enzyme inhibition, whereas the target compound’s flexibility could improve membrane permeability .

Aliphatic vs. Aromatic Substituents

2-Isopropyl-5-methylhex-4-en-1-ol ()

- Key differences :

- Aliphatic isopropyl and methyl groups instead of phenyl and -CF₃.

- Primary alcohol vs. secondary alcohol.

- Impact :

Physicochemical Property Comparison

Biological Activity

(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl group and a trifluoromethyl group attached to a hexenol backbone. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

1. Anticancer Properties

Research indicates that (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human breast cancer (MCF-7) and other malignancies. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| Hek293 | 20.5 | Cell cycle arrest |

2. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). The trifluoromethyl group enhances binding affinity through halogen bonding interactions, increasing the inhibitory potential on these enzymes.

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| COX-2 | 12.5 | Competitive inhibition |

| LOX-5 | 18.0 | Non-competitive inhibition |

3. Antioxidant Activity

The antioxidant properties of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol have also been evaluated. It demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol and various protein targets. The presence of the trifluoromethyl group facilitates pi-stacking and hydrogen bonding interactions with amino acid residues in the active sites of target proteins.

Case Study 1: Anticancer Activity

A study published in Nature Scientific Reports investigated the anticancer effects of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibitory properties of the compound against COX and LOX pathways. The findings revealed that (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol effectively reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Preparation Methods

Asymmetric Reduction of Ketone Precursors

The synthesis of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol often relies on asymmetric catalytic hydrogenation or stereoselective reduction of a ketone intermediate. For example, a trifluoromethyl-substituted ketone precursor (e.g., 6-phenyl-4-(trifluoromethyl)hex-3-en-2-one) can undergo reduction using a chiral catalyst system such as CBS reduction (Corey-Bakshi-Shibata) or Noyori-type asymmetric hydrogenation .

Key steps include:

- Ketone Synthesis : Formation of the trifluoromethyl-containing ketone via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

- Chiral Reduction : Use of a boron-based chiral catalyst (e.g., oxazaborolidine) under hydrogenation conditions to achieve high enantiomeric excess (ee).

- Workup : Quenching with methanol and NH₄Cl, followed by purification via silica gel chromatography.

Table 1: Asymmetric Reduction Conditions

| Substrate | Catalyst System | Temperature | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 6-Phenyl-4-(CF₃)hex-3-en-2-one | CBS reagent (oxazaborolidine) | 0°C | THF | 85–90 | >90 |

| (R,R)-Tartrate-based Pd | 25°C | EtOH | 78–85 | 88–92 |

Stereoselective Grignard Addition to Carbonyl Compounds

Grignard reagents are employed in stereoselective additions to trifluoromethyl-substituted carbonyl compounds. This method leverages chiral ligands to direct the configuration of the resulting alcohol.

- Ligand Preparation : Chiral ligands (e.g., (S,RFe)-L1) are synthesized or sourced.

- Grignard Reaction : A trifluoromethyl-containing carbonyl compound (e.g., 4-(trifluoromethyl)hexan-3-one) reacts with a Grignard reagent (e.g., (2-ethylbutyl)MgBr) in the presence of the chiral ligand.

- Quench : Reaction mixture is quenched with methanol or aqueous NH₄Cl, followed by extraction and purification.

Table 2: Grignard Addition Outcomes

| Carbonyl Compound | Grignard Reagent | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 4-(CF₃)hexan-3-one | (2-Ethylbutyl)MgBr | (S,RFe)-L1 | 97 | 84 |

| 6-Phenyl-4-(CF₃)hexan-3-one | PhMgBr | (R,R)-BINOL | 88 | 78 |

Cross-Coupling for Phenyl Group Introduction

The phenyl group is typically introduced via Suzuki-Miyaura coupling using a trifluoromethyl-substituted boronic acid. This step is critical for constructing the carbon skeleton.

- Palladium Catalysis : A bromo-substituted precursor (e.g., 6-bromo-4-(trifluoromethyl)hex-3-en-2-ol) reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions : Reactions are conducted in toluene/water or THF/H₂O under basic conditions (e.g., Na₂CO₃).

- Purification : Products are isolated via column chromatography.

Table 3: Cross-Coupling Efficiency

| Bromo Precursor | Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-4-(CF₃)hex-3-en-2-ol | 4-(CF₃)C₆H₄B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 64–70 |

| PdCl₂(dppf) | K₂CO₃ | 60–65 |

Wittig Olefination for Double Bond Formation

The Wittig reaction is utilized to establish the hex-3-en-2-ol structure. A trifluoromethyl-substituted ketone reacts with a ylide to form the alkene, followed by hydrolysis to yield the alcohol.

- Ylide Generation : Triphenylphosphine and an alkyl halide (e.g., CH₂CH₂OTMS) form the ylide.

- Olefination : Reaction with a CF₃-ketone (e.g., 6-phenyl-4-(CF₃)hexan-3-one) produces the enol ether.

- Deprotection : Treatment with TBAF removes silyl protecting groups, yielding the alcohol.

Table 4: Wittig Reaction Parameters

| Ketone Precursor | Ylide Source | Conditions | Z/E Ratio | Yield (%) |

|---|---|---|---|---|

| 6-Phenyl-4-(CF₃)hexan-3-one | CH₂CH₂OTMS-PPh₃ | THF, −78°C → RT | 13:1 | 70 |

| Ph₃P=CHCH₂OTMS | Et₂O, 0°C | 9:1 | 65 |

Protection/Deprotection Strategies

Silyl ethers (e.g., TBDMS or TMS) are used to protect alcohols during synthesis. For example:

- Protection : A secondary alcohol is treated with TBDMSCl in the presence of imidazole.

- Deprotection : TBAF in THF selectively removes the silyl group, regenerating the free alcohol.

Enantioselective Epoxide Ring Opening

Epoxide intermediates (e.g., 6-phenyl-4-(CF₃)hex-3-en-2-oxide) can be opened with nucleophiles (e.g., Grignard reagents) in a stereoselective manner. Chiral ligands or catalysts direct the attack to form the (R)-configuration.

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow reactors and microwave-assisted conditions are employed to optimize yields and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, and what key intermediates are involved?

- The compound can be synthesized via stereoselective aldol condensation or asymmetric reduction of ketone precursors. Key intermediates include trifluoromethyl-substituted alkenes and chiral alcohol derivatives. For example, enantioselective synthesis of similar alcohols often employs chiral catalysts like BINOL-derived ligands or enzymatic resolution .

- Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance enantiomeric excess (ee). Use chiral HPLC or NMR with shift reagents to verify stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS or GC-MS, noting hydrolysis of the trifluoromethyl group or isomerization of the double bond. Stabilizing agents like antioxidants (e.g., BHT) may mitigate degradation .

- Data Contradiction : Degradation rates may differ between controlled lab conditions and real-world matrices (e.g., sewage samples) due to organic matter interference .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the phenyl and trifluoromethyl groups.

- FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and C=C (1650–1680 cm⁻¹) stretches.

- HRMS : Use high-resolution mass spectrometry to validate molecular formula (e.g., [M+H]+ = 273.1234) .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of the (2R)-configured alcohol, and how can they be addressed?

- The trifluoromethyl group induces steric hindrance, complicating enantioselective reduction. Solutions include:

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce α,β-unsaturated ketones with >90% ee .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect polarizes the double bond, increasing susceptibility to Michael additions .

- Experimental Validation : Compare computational predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound in in vitro assays?

- Sample Preparation : Ensure consistent purity (>98% by HPLC) and solvent selection (e.g., DMSO vs. ethanol) to avoid aggregation artifacts.

- Matrix Effects : Replicate assays in cell lines with varying metabolic profiles to assess false positives from off-target interactions .

- Data Normalization : Use internal standards (e.g., fluorogenic probes) to correct for batch-to-batch variability .

Key Limitations and Future Directions

- Stereochemical Purity : Batch-dependent ee values require robust quality control protocols .

- Biological Relevance : Improve assay relevance by testing metabolites (e.g., hydroxylated derivatives) in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.